molecular formula C7H10ClN5 B13703345 3-Amino-5-(1-methyl-4-imidazolyl)pyrazole Hydrochloride

3-Amino-5-(1-methyl-4-imidazolyl)pyrazole Hydrochloride

Katalognummer: B13703345
Molekulargewicht: 199.64 g/mol
InChI-Schlüssel: CHQPPTPEDXIZRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound identified by the code “MFCD32876544” is a chemical entity with specific properties and applications. It is essential to understand its structure, synthesis, and applications to appreciate its significance in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of the compound “MFCD32876544” involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve the desired yield and purity.

Industrial Production Methods

Industrial production of “MFCD32876544” involves scaling up the laboratory synthesis to a larger scale. This process requires careful control of reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

The compound “MFCD32876544” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions involving “MFCD32876544” typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres. Substitution reactions may be facilitated by catalysts or specific temperature and pressure conditions.

Major Products Formed

The major products formed from the reactions of “MFCD32876544” depend on the type of reaction and the reagents used. For instance, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, “MFCD32876544” is used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical transformations, making it valuable in organic synthesis.

Biology

In biological research, the compound may be used to study biochemical pathways and interactions. Its ability to interact with specific biomolecules makes it a useful tool in understanding cellular processes and mechanisms.

Medicine

In medicine, “MFCD32876544” may have potential therapeutic applications. It could be investigated for its effects on specific diseases or conditions, and its mechanism of action could provide insights into new treatment strategies.

Industry

In industrial applications, the compound may be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its properties make it suitable for various manufacturing processes and product formulations.

Wirkmechanismus

The mechanism of action of “MFCD32876544” involves its interaction with specific molecular targets These targets could include enzymes, receptors, or other proteins The compound may modulate the activity of these targets, leading to changes in cellular pathways and physiological effects

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to “MFCD32876544” include those with related structures or functional groups. Examples may include other heterocyclic compounds or molecules with similar reactivity.

Uniqueness

The uniqueness of “MFCD32876544” lies in its specific structure and properties. Compared to similar compounds, it may exhibit distinct reactivity, stability, or biological activity. These unique features make it valuable for specific applications and research areas.

Conclusion

The compound “MFCD32876544” is a versatile chemical entity with significant applications in various scientific fields

Eigenschaften

Molekularformel

C7H10ClN5

Molekulargewicht

199.64 g/mol

IUPAC-Name

5-(1-methylimidazol-4-yl)-1H-pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C7H9N5.ClH/c1-12-3-6(9-4-12)5-2-7(8)11-10-5;/h2-4H,1H3,(H3,8,10,11);1H

InChI-Schlüssel

CHQPPTPEDXIZRH-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C(N=C1)C2=CC(=NN2)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.